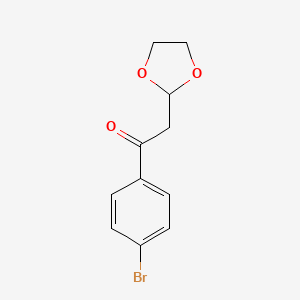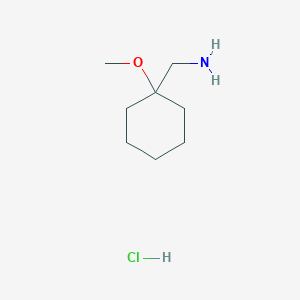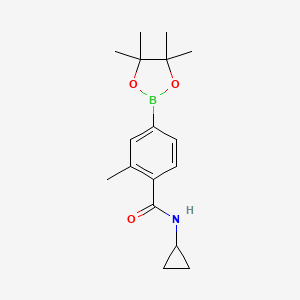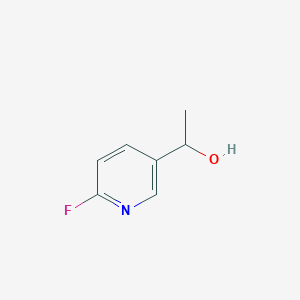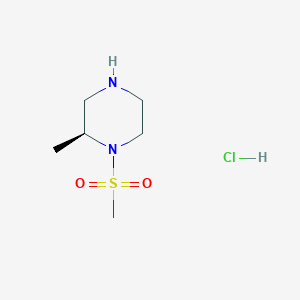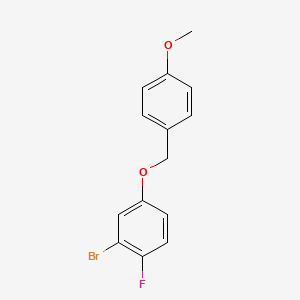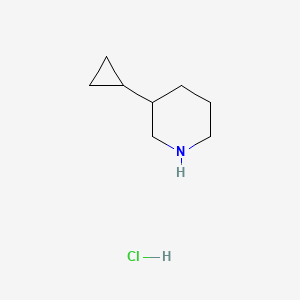
3-Cyclopropylpiperidine hydrochloride
説明
3-Cyclopropylpiperidine hydrochloride is a chemical compound with the CAS Number: 942511-56-0 . It has a molecular weight of 161.67 and its IUPAC name is this compound .
Molecular Structure Analysis
The linear formula of this compound is C8H16CLN . The molecular structure of the compound can be analyzed using tools like NMR, HPLC, LC-MS, UPLC .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, piperidine derivatives in general are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Chemical and Environmental Monitoring
- Groundwater Monitoring : 1,3-Dichloropropene, a related compound, has been monitored in groundwater across the EU. Research shows negligible contamination of groundwater with 1,3-D or its metabolites in various agroclimatic regions, indicating its environmental stability and potential for similar compounds like 3-Cyclopropylpiperidine Hydrochloride (Terry et al., 2008).
Biochemical Applications
- Cannabinoid Receptor Agonist : A study identified this compound as a peripherally restricted cannabinoid CB2 receptor agonist, demonstrating its biochemical significance and possible applications in pharmacology and neuroscience (Mukhopadhyay et al., 2016).
Synthetic Chemistry
- In Intramolecular Reactions : A research on the total synthesis of aloperine used a compound structurally similar to this compound, indicating its potential utility in complex organic syntheses and the development of new synthetic methodologies (Brosius et al., 1999).
Pharmacological Research
- Vesicular Acetylcholine Transport Blocker : A related compound, 2-(4-Phenylpiperidino)cyclohexanol, is a potent inhibitor of high-affinity acetylcholine transport into cholinergic vesicles, suggesting similar compounds like this compound may have important implications in neuroscience and pharmacology (Marien et al., 1987).
Biomedical Applications
- Antihistaminic Pharmaceutical Properties : Studies on compounds like Cyproheptadine hydrochloride, which have structural similarities to this compound, reveal insights into their potential use in antihistaminic and local-anesthetic applications (Sagdinc et al., 2015).
Gerontology
- Aging and Lifespan Studies : Research using structurally related compounds like 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride as geroprotectors indicates a potential area of study for this compound in aging and lifespan extension (Emanuel & Obukhova, 1978).
将来の方向性
Piperidine derivatives, including 3-Cyclopropylpiperidine hydrochloride, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用機序
Target of Action
3-Cyclopropylpiperidine Hydrochloride may be useful in the preparation of piperidine-thiazole-carboxamides as α2C-adrenoceptor antagonists . Adrenoceptors are a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.
Mode of Action
As an antagonist, this compound would bind to α2C-adrenoceptors, preventing their activation by endogenous catecholamines. This blockade could lead to an increase in neurotransmitter release, as α2C-adrenoceptors typically act to inhibit the release of norepinephrine .
Pharmacokinetics
These properties would be critical in determining the compound’s bioavailability, half-life, and overall pharmacological activity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with α2C-adrenoceptors and the subsequent biochemical responses. As an antagonist, it could potentially enhance the release of norepinephrine and other catecholamines, leading to increased activation of adrenergic signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with α2C-adrenoceptors .
生化学分析
Biochemical Properties
3-Cyclopropylpiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with α2C-adrenoceptors, which are involved in the regulation of neurotransmitter release and vascular tone . The nature of these interactions often involves binding to receptor sites, leading to either inhibition or activation of the receptor’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity . Additionally, it has been observed to alter gene expression patterns related to neurotransmitter synthesis and degradation, impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an antagonist or agonist at various receptor sites, leading to changes in enzyme activity and gene expression. For instance, its interaction with α2C-adrenoceptors can inhibit the receptor’s activity, reducing neurotransmitter release and altering cellular responses . These binding interactions are crucial for its pharmacological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter release and improvement in cognitive functions. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either be active or inactive . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
特性
IUPAC Name |
3-cyclopropylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8(6-9-5-1)7-3-4-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXMKQRRPGYLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942511-56-0 | |
| Record name | 3-cyclopropylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


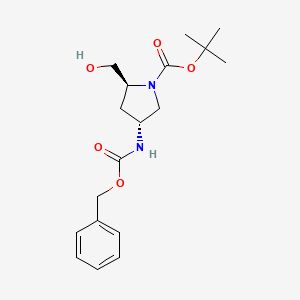

![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)

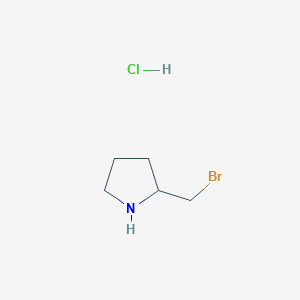
![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)
